

Application Note: Determination of Oxine-Copper Residues in Fruit by LC-MS/MS

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Compound of Interest

Compound Name: Oxine-copper

Cat. No.: B1143693

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Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **Oxine-copper** residues in various fruit matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure, followed by analysis using an LC-MS/MS system. This method provides high selectivity and sensitivity, making it suitable for routine monitoring and dietary risk assessment of **Oxine-copper** in fruits. The method has been validated for several fruit types, demonstrating excellent linearity, low limits of detection and quantification, and good recoveries.

Introduction

Oxine-copper, a broad-spectrum fungicide, is widely used in agriculture to protect fruit crops from various fungal diseases.^[1] Due to its potential for human toxicity, including hepatotoxicity and nephrotoxicity, it is crucial to monitor its residue levels in consumed fruits to ensure they do not exceed the maximum residue limits (MRLs).^{[1][2]} This application note presents a reliable LC-MS/MS method for the determination of **Oxine-copper** residues in fruits, offering a significant improvement in sensitivity and selectivity over older techniques like HPLC-UV.^{[1][2]}

Experimental Protocols

Reagents and Materials

- Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Ultrapure water.
- Standards: **Oxine-copper** certified reference material (purity $\geq 98\%$).^[3]
- Salts and Sorbents: Anhydrous magnesium sulfate (MgSO_4), Sodium chloride (NaCl), Primary secondary amine (PSA).
- Equipment: High-speed centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, syringes, and $0.22\ \mu\text{m}$ syringe filters.

Standard Solution Preparation

- Stock Standard Solution ($100\ \mu\text{g/mL}$): Accurately weigh 10 mg of **Oxine-copper** standard into a 100 mL volumetric flask. Dissolve and bring to volume with methanol. Store at 4°C in the dark.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a suitable solvent mixture (e.g., methanol/water 1:1, v/v) to concentrations ranging from 0.001 to 2.0 mg/L.^{[4][5]}

Sample Preparation (QuEChERS Method)

- Homogenization: Weigh 10 g of the homogenized fruit sample into a 50 mL centrifuge tube.
- Extraction: Add 20 mL of acetonitrile to the tube. For acidic fruits, the addition of a complexing agent may be necessary to break the complex.^[5] Homogenize the mixture for 3 minutes at high speed.^[1]
- Salting Out: Add 3 g of NaCl and 2 g of MgSO_4 .^[1] Vortex vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.^{[1][6]}
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 1.5 mL of the upper acetonitrile layer into a 2 mL centrifuge tube containing 50 mg of PSA and 150 mg of anhydrous MgSO_4 .^[1] Vortex for 1 minute and centrifuge at 10,000 rpm for 2 minutes.^[1]
- Final Extract: Collect the supernatant, filter it through a $0.22\ \mu\text{m}$ syringe filter, and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

- Liquid Chromatography (LC) Conditions:
 - Column: C18 column (e.g., 150 mm × 2.1 mm, 3.5 μm).[4]
 - Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile.[4]
 - Gradient: A suitable gradient to ensure good separation.
 - Flow Rate: 0.2 mL/min.[4]
 - Column Temperature: 40°C.[4]
 - Injection Volume: 5 μL.[4]
- Mass Spectrometry (MS/MS) Conditions:
 - Ion Source: Electrospray Ionization (ESI), positive mode.[4]
 - Scan Mode: Multiple Reaction Monitoring (MRM).[4][5]
 - Precursor Ion (Q1) and Product Ions (Q3): Specific m/z transitions for **Oxine-copper** need to be determined by direct infusion of a standard solution. A common transition is 145.7 → 74.8 amu.[7]
 - Ion Source Temperature: 425°C.[4]
 - Electron Spray Voltage: 1000 V.[4]

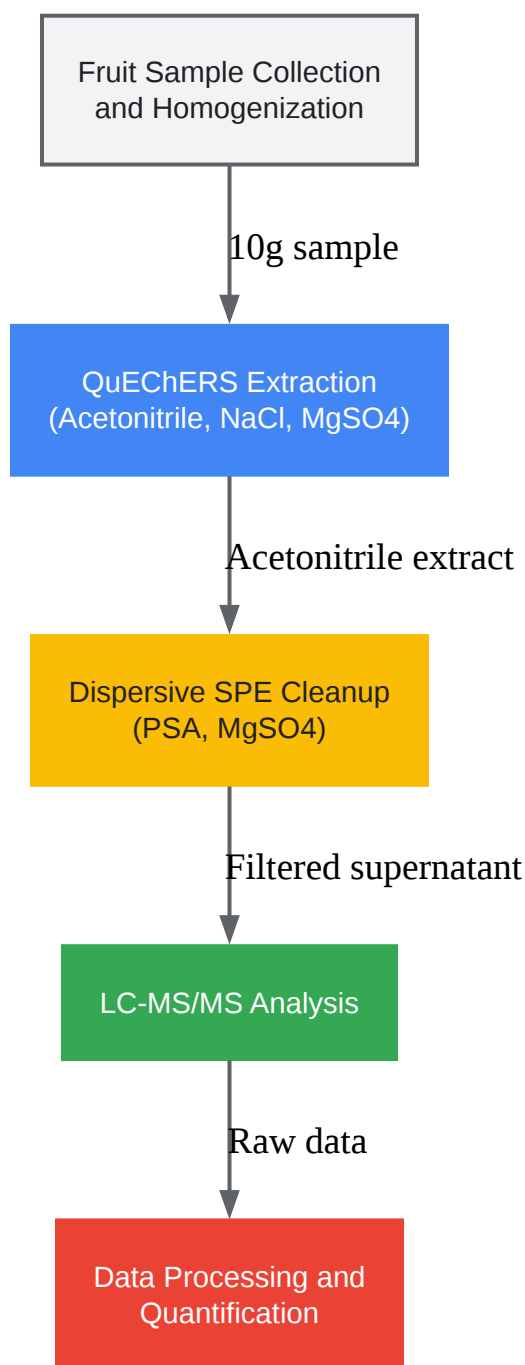
Data Presentation

The quantitative performance of this method across different fruit matrices is summarized in the table below.

Fruit Matrix	Linearity (R ²)	LOD (mg/kg)	LOQ (mg/kg)	Recovery (%)	RSD (%)	Reference
Cucumber	≥0.9980	-	0.01	78.9 - 82.0	2.27 - 8.26	[1]
Watermelon	≥0.9980	-	0.01	75.5 - 92.9	4.62 - 7.99	[1]
Litchi	0.9996	-	0.01	80.1 - 103.5	1.52 - 12.07	
Apple	-	-	-	-	-	[4]
Pear	-	-	0.05	-	-	[2]
Persimmon	-	-	-	-	-	[4]

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation.

Mandatory Visualization



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Caption: Experimental workflow for **Oxine-copper** residue analysis in fruit.

Conclusion

The described LC-MS/MS method provides a reliable and efficient tool for the determination of **Oxine-copper** residues in a variety of fruit samples. The QuEChERS sample preparation

protocol is straightforward and effective, while the LC-MS/MS detection offers the necessary sensitivity and selectivity to meet regulatory requirements. This method is well-suited for high-throughput laboratories involved in food safety and quality control.

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- To cite this document: BenchChem. [Application Note: Determination of Oxine-Copper Residues in Fruit by LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1143693#lc-ms-ms-method-for-oxine-copper-residue-analysis-in-fruit>]

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